tert-Butyl 3,5-dichlorophenyl sulfide

Description

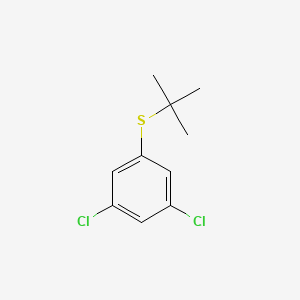

tert-Butyl 3,5-dichlorophenyl sulfide (C₁₀H₁₂Cl₂S) is an organosulfur compound featuring a tert-butyl group bonded via a sulfur atom to a 3,5-dichlorophenyl ring. This structure confers unique physicochemical properties, including high lipophilicity due to the bulky tert-butyl group and the electron-withdrawing chlorine substituents. The compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis. Its stability and solubility in non-polar solvents (e.g., methyl tert-butyl ether) make it suitable for reactions requiring steric protection or controlled reactivity .

Properties

IUPAC Name |

1-tert-butylsulfanyl-3,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2S/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUOVUBEOUWILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Note: Solubility for *tert-butyl 3,5-dichlorophenyl sulfide inferred from structural analogs in methyl tert-butyl ether .

Key Research Findings

Reactivity: The sulfide group in this compound is less polar than carboxylic acids or esters in analogs, reducing hydrogen-bonding interactions and enhancing compatibility with non-polar matrices. Chlorine at the 3,5-positions (meta) provides steric and electronic symmetry, contrasting with the 2,4-substituted analogs, which exhibit ortho/para-directed reactivity in electrophilic substitutions .

Solubility and Stability: Carboxylic acids (e.g., 3,5-dichlorobenzoic acid) require derivatization (e.g., methylation) to improve volatility for gas chromatography, whereas the sulfide’s inherent solubility in methyl tert-butyl ether eliminates this step .

Analytical Applications :

- 2,4-Dichlorophenyl acetic acid and its methyl ester are employed as surrogate standards in environmental monitoring (e.g., herbicide analysis) at concentrations of 0.5–1.6 µg/mL .

- tert-Butyl 3,5-dichlorophenyl sulfide’s lack of polar functional groups may limit its use in aqueous systems but favors applications in organic-phase reactions or as a hydrophobic scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.